Edtah

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エチレンジアミン四酢酸(EDTA)は、広く使用されているアミノポリカルボン酸です。これは、金属イオンと水溶性錯体を形成する無色の水に不溶性の固体です。 この特性により、EDTAは分析化学、医学、産業など、さまざまな用途において不可欠なキレート剤となっています .

製造方法

合成経路と反応条件

EDTAは、エチレンジアミンとクロロ酢酸の反応によって合成されます。反応には以下のステップが含まれます。

エチレンジアミンとクロロ酢酸の反応: エチレンジアミンは、水性媒体中でクロロ酢酸と反応してEDTAを形成します。

工業生産方法

工業環境では、EDTAはエチレンジアミンをホルムアルデヒドとシアン化ナトリウムと反応させて、続いて加水分解することによって製造されます。 この方法は、その効率性とコスト効率の良さから好まれています .

準備方法

Synthetic Routes and Reaction Conditions

Edtah is synthesized through the reaction of ethylenediamine with chloroacetic acid. The reaction involves the following steps:

Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine reacts with chloroacetic acid in an aqueous medium to form this compound.

Neutralization: The resulting solution is neutralized with sodium hydroxide to form the disodium salt of this compound, which is more soluble in water.

Industrial Production Methods

In industrial settings, this compound is produced by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

反応の種類

EDTAは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

試薬: EDTAと一緒に使用される一般的な試薬には、カルシウム、マグネシウム、鉄などの金属イオンが含まれます。

主な生成物

EDTA反応から生成される主な生成物は、安定で水溶性の金属-EDTA錯体です .

科学研究での応用

EDTAは、幅広い科学研究で応用されています。

科学的研究の応用

Edtah has a wide range of scientific research applications:

作用機序

EDTAは、金属イオンに結合して安定な錯体を形成するキレート化によって効果を発揮します。このプロセスは、EDTA分子中の窒素原子と酸素原子による金属イオンの配位を伴います。 キレート化プロセスは、金属イオンが不要な化学反応に関与するのを防ぎ、溶液を安定化させます .

類似化合物との比較

EDTAは、次のような他のキレート剤と比較されます。

ジエチレントリアミン五酢酸(DTPA): EDTAに似ていますが、特定の金属イオンに対する親和性が高くなります.

ニトリロ三酢酸(NTA): EDTAの生分解性のある代替品ですが、錯体形成の効果は低くなります.

エチレンジアミン二琥珀酸(EDDS): 生分解性で環境に優しいですが、EDTAほど安定していません.

EDTAのユニークな点は、幅広い金属イオンと安定した水溶性錯体を形成する能力であり、これは、EDTAをさまざまな用途において非常に汎用性が高く効果的なものにします .

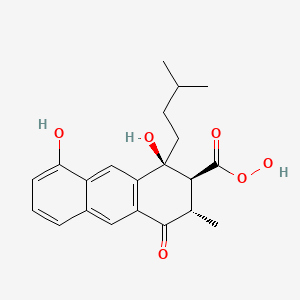

特性

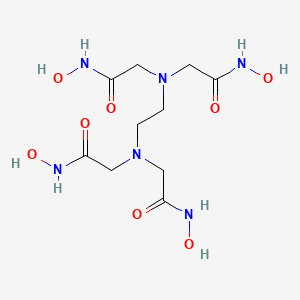

CAS番号 |

38932-78-4 |

|---|---|

分子式 |

C10H20N6O8 |

分子量 |

352.30 g/mol |

IUPAC名 |

2-[2-[bis[2-(hydroxyamino)-2-oxoethyl]amino]ethyl-[2-(hydroxyamino)-2-oxoethyl]amino]-N-hydroxyacetamide |

InChI |

InChI=1S/C10H20N6O8/c17-7(11-21)3-15(4-8(18)12-22)1-2-16(5-9(19)13-23)6-10(20)14-24/h21-24H,1-6H2,(H,11,17)(H,12,18)(H,13,19)(H,14,20) |

InChIキー |

VCYBNECPYBWAPN-UHFFFAOYSA-N |

正規SMILES |

C(CN(CC(=O)NO)CC(=O)NO)N(CC(=O)NO)CC(=O)NO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)